6-Bromoisoquinoline 2-oxide

概要

説明

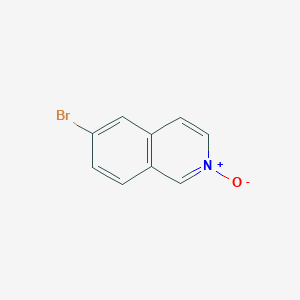

6-Bromoisoquinoline 2-oxide is an organic compound with the molecular formula C9H6BrNO. It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and an oxygen atom bonded to the nitrogen at the 2nd position, forming an N-oxide.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisoquinoline 2-oxide typically involves the bromination of isoquinoline followed by oxidation. One common method includes the use of trichlorophosphate in dichloromethane at 45°C for 2 hours. The reaction involves dissolving 6-Bromoisoquinoline in dry dichloromethane and adding trichlorophosphate dropwise at room temperature. The mixture is then heated to 45°C for 2 hours before cooling and removing the solvents under vacuum .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

化学反応の分析

Types of Reactions: 6-Bromoisoquinoline 2-oxide undergoes various chemical reactions, including:

Oxidation: Conversion to other N-oxide derivatives.

Reduction: Reduction of the N-oxide group back to the parent isoquinoline.

Substitution: Halogen exchange or nucleophilic substitution at the bromine position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like zinc dust in acetic acid or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of higher N-oxide derivatives.

Reduction: Regeneration of 6-Bromoisoquinoline.

Substitution: Formation of substituted isoquinoline derivatives depending on the nucleophile used.

科学的研究の応用

6-Bromoisoquinoline 2-oxide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 6-Bromoisoquinoline 2-oxide involves its interaction with molecular targets through its N-oxide group. This group can participate in redox reactions, influencing various biochemical pathways. The bromine atom at the 6th position can also engage in halogen bonding, affecting the compound’s reactivity and interaction with biological molecules. These interactions can modulate enzyme activities, cellular signaling pathways, and other molecular processes .

類似化合物との比較

Isoquinoline: The parent compound without the bromine and N-oxide modifications.

6-Bromoisoquinoline: Lacks the N-oxide group, making it less reactive in redox reactions.

Isoquinoline N-oxide: Similar structure but without the bromine atom.

Uniqueness: 6-Bromoisoquinoline 2-oxide is unique due to the presence of both the bromine atom and the N-oxide groupThe bromine atom provides sites for further functionalization, while the N-oxide group offers redox activity, making it a versatile compound in synthetic and biological research .

生物活性

6-Bromoisoquinoline 2-oxide (C9H6BrNO) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 6th position and an N-oxide group at the 2nd position of the isoquinoline ring. This unique structure contributes to its reactivity and interaction with biological targets. The compound can participate in various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.

The mechanism of action for this compound primarily involves its N-oxide functionality, which allows it to engage in redox reactions. This capability influences several biochemical pathways, including enzyme modulation and cellular signaling. The bromine atom enhances the compound's reactivity, enabling it to form halogen bonds that further affect its interaction with biological molecules.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Below is a summary of key findings regarding its biological activities:

Antimicrobial Activity

- In vitro Studies : Various studies have reported that derivatives of isoquinoline, including this compound, show promising antimicrobial effects against pathogenic bacteria and fungi. For instance, a study demonstrated that certain N-oxide derivatives exhibit potent activity against Leishmania parasites, suggesting potential applications in treating leishmaniasis .

Anticancer Activity

- Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Research indicates that it can induce apoptosis in cancer cells by modulating key signaling pathways. For example, a related study found that isoquinoline derivatives displayed significant cytotoxicity against human gastric adenocarcinoma and lung carcinoma cells .

Case Study 1: Antileishmanial Activity

A notable case study focused on the synthesis and evaluation of N-oxide derivatives for their antileishmanial activity. In this study, compounds similar to this compound were tested in vitro against L. infantum, revealing an EC50 value of approximately 3.6 μM with minimal cytotoxicity towards murine macrophages . The mechanism involved nitric oxide release post-biotransformation, leading to parasite death.

Case Study 2: Cancer Cell Line Evaluation

Another study assessed the cytotoxicity of various isoquinoline derivatives against multiple cancer cell lines using the MTT assay. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against AGS (gastric adenocarcinoma) and SK-MES-1 (lung carcinoma) cells . These findings support further exploration of this compound's potential in anticancer drug development.

Comparison with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | High | N-Oxide group enhances reactivity |

| Isoquinoline | Low | Low | Lacks halogen substitution |

| 7-Bromoisoquinoline 2-oxide | Moderate | Moderate | Similar structure with different reactivity |

特性

IUPAC Name |

6-bromo-2-oxidoisoquinolin-2-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-2-1-8-6-11(12)4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNTUJSIGVWFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C[N+](=C2)[O-])C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。